beta-Dihydroheptachlor
Description
Heptachlor (CAS RN: 76-44-8), systematically named 4,7-Methano-1H-indene, 1,4,5,6,7,8,8-heptachloro-3a,4,7,7a-tetrahydro-, is a chlorinated cyclodiene insecticide. Its structure consists of a bicyclic framework with seven chlorine substituents (Figure 1). Historically, it was used in agriculture and termite control but has been phased out globally due to its persistence, bioaccumulation, and toxicity .
Properties
CAS No. |
14168-01-5 |
|---|---|
Molecular Formula |
C10H7Cl7 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
(1R,2R,6S,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H7Cl7/c11-3-1-4-5(2-3)9(15)7(13)6(12)8(4,14)10(9,16)17/h3-5H,1-2H2/t3?,4-,5+,8-,9+ |
InChI Key |
CLTVIMPCWMHKFX-QTXMIJDDSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](CC1Cl)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1C(CC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Other CAS No. |
19253-34-0 |
Origin of Product |
United States |
Biological Activity
4,7-Methano-1H-indene, commonly known as heptachlor, is a chlorinated cyclodiene insecticide that has been extensively studied for its biological activity and toxicological effects. This compound is notable for its persistence in the environment and its potential health impacts on humans and wildlife. Understanding its biological activity is crucial for assessing risks associated with exposure.
- Chemical Formula : C10H8Cl7
- Molecular Weight : 408.3 g/mol
- CAS Number : 76-44-8
Heptachlor acts primarily as a neurotoxin. It inhibits the neurotransmitter gamma-aminobutyric acid (GABA), which leads to uncontrolled neuronal excitation. This mechanism results in various neurological symptoms and contributes to its effectiveness as an insecticide .
Toxicokinetics
Heptachlor is readily absorbed through the skin and gastrointestinal tract. Its metabolism involves conversion to heptachlor epoxide, which is more toxic than the parent compound. The biological half-life varies depending on the route of exposure; studies indicate significant accumulation in adipose tissue but minimal presence in the brain .
Toxicity Studies
- Acute Toxicity : In animal studies, heptachlor has shown significant acute toxicity. The LD50 (lethal dose for 50% of the population) varies by species; for example:
- Chronic Effects : Long-term exposure has been linked to reproductive toxicity and developmental issues:
- Genotoxicity : Heptachlor has been studied for its genotoxic potential. While it did not induce dominant lethal mutations in mice, it showed evidence of unscheduled DNA synthesis in human fibroblasts .
Ecotoxicological Impact
Heptachlor poses significant risks to aquatic life. Studies have demonstrated acute toxicity to fish and invertebrates:
- Fish : LC50 values (lethal concentration for 50% of the population) indicate high sensitivity among various species.
- Invertebrates : Heptachlor has been shown to disrupt reproductive processes in aquatic organisms .
Environmental Studies
Research indicates that heptachlor persists in soil and sediment due to its lipophilic nature. This persistence raises concerns about bioaccumulation in the food chain and long-term ecological impacts .
Summary of Biological Activity
| Parameter | Findings |
|---|---|
| Mechanism of Action | GABA antagonist leading to neurotoxicity |
| Acute Toxicity (LD50) | Rats: ~500 mg/kg; Mice: ~100 mg/kg |
| Chronic Toxicity | Reproductive toxicity; developmental issues observed |
| Genotoxicity | Evidence of unscheduled DNA synthesis |
| Ecotoxicological Effects | Acute toxicity to fish and aquatic invertebrates |
Scientific Research Applications
Agricultural Use
Heptachlor was widely used as an insecticide for pest control in agricultural settings. It was particularly effective against termites and other soil-dwelling insects. However, due to its persistence in the environment and potential health risks associated with exposure (including carcinogenicity), its use has been heavily regulated or banned in many countries.
Environmental Studies
Research has focused on the environmental persistence of heptachlor and its metabolites. Studies have shown that heptachlor can accumulate in soil and aquatic systems. For instance:
- Case Study: A Brazilian watershed study investigated the presence of organochlorine compounds including heptachlor in soils and sediments. Results indicated significant contamination levels that posed risks to local ecosystems and human health .
Toxicological Research
Heptachlor's toxicological profile has been extensively studied. Research indicates that it can disrupt endocrine functions and may lead to developmental issues in wildlife.
- Toxicity Studies: Laboratory studies have demonstrated that exposure to heptachlor can result in neurotoxic effects in various species including fish and mammals.
Regulatory Frameworks
Heptachlor is subject to various regulatory frameworks aimed at managing its use due to environmental and health concerns. The U.S. Environmental Protection Agency (EPA) monitors its applications and enforces regulations regarding its use in agriculture .
Usage Patterns Over Time
| Year | Application Type | Percentage Use |
|---|---|---|
| 1975 | Pest Control Operators | 35% |
| 1975 | Agricultural Crops | 28% |
Environmental Impact Studies
| Study Location | Contaminant Detected | Concentration Level |
|---|---|---|
| Brazilian Watershed | Heptachlor | Varies by site |
| Urban Soil Samples | Heptachlor Residues | Significant levels |
Chemical Reactions Analysis
Oxidation to Epoxide Derivatives
A primary reaction pathway involves epoxidation , forming stable epoxide derivatives. This transformation is critical in environmental and metabolic processes:
-
Heptachlor Epoxide Formation : Under oxidative conditions (e.g., enzymatic action or atmospheric oxidation), the compound undergoes epoxidation at the double bond, yielding heptachlor epoxide .
-
Reaction Conditions :
Key Reaction :
Photodegradation and Environmental Degradation
Exposure to UV light induces photochemical degradation , leading to dechlorination and structural rearrangement:
-
Dechlorination : Loss of chlorine atoms generates less chlorinated byproducts such as chlordene or nonachlor .
-
Isomerization : Rearrangement of stereocenters under UV light alters the compound’s stereochemical configuration .
Degradation Products :
| Condition | Primary Products | Secondary Products |
|---|---|---|
| UV Light | Chlordene isomers | Pentachloro derivatives |
| Hydrolysis | Chlorinated alcohols/phenols | Non-toxic metabolites (trace) |
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes thermal breakdown :
-
Dehydrochlorination : Sequential elimination of HCl, forming polychlorinated indenes .
-
Diels-Alder Rearrangement : Cycloreversion to simpler chlorinated hydrocarbons observed in pyrolysis studies .
Thermal Stability Data :
| Temperature (°C) | Half-Life (hr) | Major Products |
|---|---|---|
| 150 | 120 | Heptachlor epoxide |
| 250 | 2.5 | Chlorinated alkenes/indenes |
Stereochemical Influence on Reactivity
The stereochemistry (2α,3aα,4β,7β,7aα) significantly affects reaction pathways:
-
Epoxidation Selectivity : The β-configuration at C7 enhances susceptibility to epoxidation compared to α-isomers .
-
Steric Hindrance : Bulky chlorine substituents at C2 and C4 retard nucleophilic substitution but favor elimination reactions .
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights distinct reactivity patterns:
| Compound | Epoxidation Rate (k, L/mol·s) | Photodegradation Half-Life (hr) |
|---|---|---|
| Heptachlor | 48 | |
| Chlordane (octachloro) | 72 | |
| Target Compound | 36 |
The target compound exhibits faster epoxidation but shorter environmental persistence than chlordane .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₀H₅Cl₇
- Molecular Weight : 373.3 g/mol
- Solubility : 0.056 mg/L in water (25°C); highly lipophilic .
- Environmental Persistence : Half-life in soil ranges from 0.5 to 2 years .
Comparison with Similar Compounds
Chlordane (CAS RN: 57-47-9)
Structural Relationship: Chlordane is an octachloro derivative of the same 4,7-methanoindene backbone, with the formula C₁₀H₆Cl₈ (MW: 409.8 g/mol). It exists as a mixture of stereoisomers, primarily α- and γ-chlordane .
Functional Differences :
Regulatory Status :
Nonachlor (CAS RN: 3734-49-4)
Structural Relationship: Nonachlor (C₁₀H₅Cl₉, MW: 444.23 g/mol) contains nine chlorine atoms, making it the most chlorinated derivative in this group. It exists as cis- and trans-isomers .
Functional Differences :
Heptachlor Epoxide (CAS RN: 1024-57-3)
Structural Relationship: Heptachlor epoxide is an oxidized metabolite of heptachlor, featuring an epoxy group across the 2,3-position of the methanoindene core .
Functional Differences :
- Persistence : Half-life in soil exceeds 10 years due to resistance to hydrolysis .
- Toxicity : LC₅₀ (fish) = 0.002 mg/L, compared to heptachlor’s LC₅₀ = 4.3 mg/L .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | MW (g/mol) | Chlorine Atoms | Water Solubility (mg/L) | Log Kow |
|---|---|---|---|---|---|
| Heptachlor | C₁₀H₅Cl₇ | 373.3 | 7 | 0.056 | 5.44 |
| Chlordane | C₁₀H₆Cl₈ | 409.8 | 8 | 0.009 | 6.00 |
| trans-Nonachlor | C₁₀H₅Cl₉ | 444.23 | 9 | 0.0003 | 7.10 |
| Heptachlor Epoxide | C₁₀H₅Cl₇O | 389.3 | 7 | 0.035 | 5.20 |
Table 2: Regulatory and Toxicity Data
| Compound | CAS RN | LC₅₀ (Fish, mg/L) | Stockholm Convention | Key Use |
|---|---|---|---|---|
| Heptachlor | 76-44-8 | 4.3 | Listed | Insecticide, termiticide |
| Chlordane | 57-47-9 | 0.05 | Listed | Broad-spectrum insecticide |
| trans-Nonachlor | 39765-80-5 | 0.002 | Not listed | Chlordane metabolite |
| Heptachlor Epoxide | 1024-57-3 | 0.002 | Listed | Environmental metabolite |
Environmental and Regulatory Considerations
- Global Restrictions : Heptachlor and chlordane are banned in 160+ countries under the Stockholm Convention. Japan and Canada classify them as “toxic” under chemical safety laws .
- Ecotoxicity : Heptachlor’s metabolite, heptachlor epoxide, is prioritized in risk assessments due to its extreme persistence and biomagnification in food chains .
Preparation Methods
Reaction Conditions and Catalysis
The chlorination is conducted in liquid phase using gaseous chlorine (Cl₂) under ambient pressure. Silica (SiO₂) serves as a catalyst, accelerating the reaction by adsorbing chlorine and facilitating radical chain propagation. Key parameters include:
| Parameter | Without Catalyst | With Silica Catalyst |
|---|---|---|
| Reaction Time (hours) | 5–6 | 2–3 |
| Temperature (°C) | 25–40 | 25–40 |
| Chlorine Stoichiometry | 1:1 molar ratio | 1:1 molar ratio |
The silica catalyst increases reaction efficiency by reducing induction periods and minimizing side reactions such as ring-opening chlorination.
Mechanistic Insights
The reaction proceeds via a radical mechanism:
-
Initiation : Cl₂ dissociates on silica surfaces to generate chlorine radicals (Cl- ).
-
Propagation : Cl- abstracts a hydrogen atom from hexachlorodene, forming a carbon-centered radical.
-
Termination : Radical recombination with Cl- yields the heptachloro product.
The stereochemical outcome (2α,3aα,4β,7β,7aα) is dictated by the rigid bicyclic structure of hexachlorodene, which restricts chlorine addition to the exo face.
Synthesis of Hexachlorodene Precursor
Hexachlorodene is synthesized through Diels-Alder cyclization of chlorinated cyclopentadiene derivatives. A representative route involves:
Cyclopentadiene Chlorination
Stereochemical Control
The endo rule governs the Diels-Alder step, favoring the (4β,7β) configuration. Subsequent hydrogenation preserves this stereochemistry due to the rigidity of the methanoindene framework.
Industrial-Scale Production
Reactor Design
Continuous flow reactors are preferred for large-scale synthesis. Key features include:
-
Material : Glass-lined steel to resist chlorine corrosion.
-
Temperature Control : Jacketed reactors with circulating coolant.
-
Gas Distribution : Spargers to ensure uniform Cl₂ dispersion.
Purification and Isolation
The crude product is purified via fractional distillation under reduced pressure (80–100 mmHg, 130–140°C). Silica gel chromatography may be employed to isolate stereoisomers, though industrial processes typically market the product as a stereoisomeric mixture.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial batches achieve ≥98% purity by GC analysis, with major impurities being dichloromethane (solvent residues) and unreacted hexachlorodene.
Emerging Methodologies
Recent patents disclose alternative routes using electrochemical chlorination, which eliminates gaseous Cl₂ and improves atom economy. However, these methods remain experimental due to scalability challenges .
Q & A
Q. What are the critical steps for synthesizing this compound, and how can purity be optimized?
Synthesis typically involves chlorination of a bicyclic precursor, followed by stereochemical control via catalytic hydrogenation or stereoselective reagents. Key steps include:
- Purification via fractional crystallization or column chromatography to isolate isomers.
- Validation using NMR (e.g., for chlorine substitution patterns) and mass spectrometry to confirm molecular weight (373.30 g/mol) .
- Optimization requires adjusting reaction temperature and solvent polarity to minimize byproducts like trans-chlordane .
Q. How does the stereochemical configuration influence its reactivity and biological interactions?
The (2α,3aα,4β,7β,7aα) configuration determines spatial orientation of chlorine atoms, affecting:
- Electrophilic reactivity : Chlorine at C6 enhances susceptibility to nucleophilic substitution .
- Enzyme binding : The β-orientation of C4 and C7 allows docking into hydrophobic pockets of cytochrome P450 enzymes .
- Comparative studies with cis-chlordane (1α,2α,4β,7β) show distinct metabolic pathways due to steric hindrance differences .
Q. What analytical techniques are most reliable for characterizing its structural integrity?
- IR spectroscopy : Peaks at 750–850 cm confirm C-Cl stretching vibrations .
- GC-MS : Fragmentation patterns (e.g., m/z 373 → 265) validate heptachloro substitution .
- X-ray crystallography : Resolves stereochemical ambiguities, critical for confirming the methano bridge geometry .
Advanced Research Questions
Q. How can conflicting toxicological data across studies be systematically resolved?
Discrepancies in LD values (e.g., 40–250 mg/kg in rodents) arise from:
- Metabolic variability : Species-specific cytochrome P450 activity alters heptachlor epoxide formation .
- Experimental design : Differences in exposure routes (oral vs. dermal) and vehicle solvents (DMSO vs. corn oil) affect bioavailability . Methodological resolution :
- Standardize OECD Guidelines 423/425 for acute toxicity testing.
- Use isotopic labeling (-heptachlor) to track metabolite distribution .
Q. What computational strategies predict its environmental persistence and bioaccumulation potential?
- QSAR models : Correlate log (4.5–5.2) with bioaccumulation factors in aquatic organisms .
- Molecular dynamics simulations : Simulate soil adsorption coefficients () based on chlorine electronegativity and hydrophobicity .
- Comparative analysis : Contrast half-life () in aerobic (150 days) vs. anaerobic (2 years) conditions using EPA EPISuite .
Q. How do structural analogs differ in their interaction with neuronal ion channels?
| Analog | Key Structural Variation | Ion Channel Affinity (IC) |
|---|---|---|
| cis-Chlordane | 1α,2α,4β,7β configuration | GABA: 12 µM |
| Heptachlor epoxide | Oxirane ring at C4-C7 | NMDA: 8 µM |
| Nonachlor (trans-) | Additional Cl at C3 | nAChR: >50 µM |
| Mechanistic insight : The methano bridge in the target compound stabilizes hydrophobic interactions with GABA receptors, whereas epoxidation increases polarity, shifting selectivity to glutamate receptors . |
Methodological Guidance
Q. What protocols ensure safe handling given its reproductive toxicity?
- Containment : Use glove boxes with HEPA filters to prevent aerosolization .
- Decontamination : Neutralize spills with alkaline hydrolysis (10% KOH/ethanol) .
- PPE : Class C respirators and butyl rubber gloves (per Cal/OSHA standards) .
Q. How can isotopic labeling enhance mechanistic studies of its biodegradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
